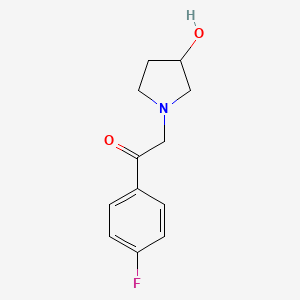
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
描述
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H14FNO2
- Molecular Weight : 235.25 g/mol
The presence of the fluorophenyl and hydroxypyrrolidinyl groups suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. Research indicates that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the cholinergic system.
2. Acetylcholinesterase Inhibition
A study on related compounds demonstrated that derivatives with similar structures exhibited significant AChE inhibitory activity, with Ki values ranging from 22.13 ± 1.96 nM to 62.11 ± 6.00 nM . This suggests that this compound may also possess comparable AChE inhibition properties, which could be beneficial in treating conditions like Alzheimer's disease.
| Compound | Ki Value (nM) | IC50 Value (nM) |
|---|---|---|
| Compound 2 | 22.13 ± 1.96 | 28.76 |
| Compound 4 | 23.71 ± 2.95 | Not reported |
| Compound 5 | 62.11 ± 6.00 | Not reported |
3. Other Biological Activities
In addition to AChE inhibition, compounds structurally related to this compound have shown potential as inhibitors of carbonic anhydrases (CAs), which are important in various physiological processes including acid-base balance and respiration . The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and metabolic disorders.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Neuroprotective Effects : Research has indicated that AChE inhibitors can provide neuroprotective effects, potentially slowing down neurodegenerative diseases .
- Antidepressant Activity : Some pyrrolidine derivatives have been investigated for their antidepressant-like effects in animal models, suggesting a broader pharmacological profile for compounds like this compound.
- Anticancer Potential : Preliminary studies suggest that certain derivatives may exhibit anticancer properties through the modulation of apoptotic pathways .
属性
IUPAC Name |
1-(4-fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOKXCUMVJWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















